2-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-3-carboxamide
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Overview
Description
2-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-3-carboxamide is an organic compound that features a boronic ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-3-carboxamide typically involves the following steps:
Formation of the Boronic Ester Group: This step involves the reaction of 4-bromoaniline with bis(pinacolato)diboron in the presence of a palladium catalyst and a base.
Coupling with Pyridine Derivative: The boronic ester is then coupled with 2-methyl-3-pyridinecarboxylic acid chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include continuous flow reactions, automated synthesis, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl halides in the presence of a palladium catalyst and a base.
Substitution Reactions: The amide group can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or triethylamine.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Major Products
Biaryl Compounds: From Suzuki-Miyaura coupling.
Boronic Acids: From oxidation of the boronic ester group.
Scientific Research Applications
2-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of new materials with unique electronic or optical properties.
Catalysis: It can serve as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the catalysts.
Biological Research: The compound can be used in the study of biological systems, including enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The boronic ester group can form reversible covalent bonds with active site residues, inhibiting enzyme activity . Additionally, the compound can participate in hydrogen bonding and hydrophobic interactions, stabilizing its binding to the target .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: This compound also contains a boronic ester group and is used in similar applications.
2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Another boronic ester derivative with applications in organic synthesis and materials science.
Uniqueness
2-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-3-carboxamide is unique due to its combination of a boronic ester group with a pyridine carboxamide moiety. This structure provides a balance of reactivity and stability, making it suitable for a wide range of applications in different fields.
Properties
Molecular Formula |
C19H23BN2O3 |
---|---|
Molecular Weight |
338.2 g/mol |
IUPAC Name |
2-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C19H23BN2O3/c1-13-16(7-6-12-21-13)17(23)22-15-10-8-14(9-11-15)20-24-18(2,3)19(4,5)25-20/h6-12H,1-5H3,(H,22,23) |
InChI Key |
YNXNEUWMVNXYNB-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)C3=C(N=CC=C3)C |
Origin of Product |
United States |
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